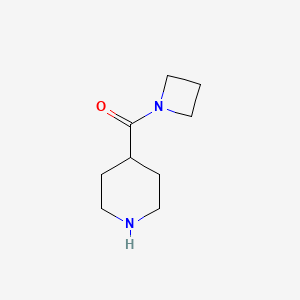

4-(Azetidin-1-ylcarbonyl)piperidine

Description

4-(Azetidin-1-ylcarbonyl)piperidine is a bicyclic amine derivative featuring a piperidine core substituted with an azetidine carbonyl group at the 4-position. This compound combines the conformational rigidity of piperidine with the steric and electronic properties of the azetidine ring, making it a valuable scaffold in medicinal chemistry and drug discovery. Its structural uniqueness lies in the azetidine moiety, a four-membered ring that imposes distinct steric constraints compared to larger heterocycles like pyrrolidine or piperazine.

Properties

IUPAC Name |

azetidin-1-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(11-6-1-7-11)8-2-4-10-5-3-8/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHOGCGLTKEWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-(Pyrrolidin-1-ylcarbonyl)piperidine

This compound replaces the azetidine group with a five-membered pyrrolidine ring. lists "4-(Pyrrolidin-1-ylcarbonyl)piperidine nitrate" as a commercial product, indicating its relevance in research. The pyrrolidine ring’s larger size and increased flexibility may enhance binding entropy but reduce selectivity compared to azetidine. For example, in σ1 receptor (σ1R) binding studies (), piperidine cores generally outperform piperazine analogues due to better protonation states and steric compatibility. A similar advantage is expected for 4-(Azetidin-1-ylcarbonyl)piperidine over pyrrolidine derivatives in target-specific applications .

Piperazine Derivatives

and highlight the inferior σ1R affinity of piperazine-containing compounds (e.g., 4-(pyridin-4-yl)piperazin-1-yl derivatives) compared to piperidine analogues. For instance, replacing piperidine with piperazine in EP2 receptor modulators () abolished potentiation activity, underscoring the piperidine ring’s critical role in maintaining conformational stability and hydrogen-bonding interactions .

Aromatic Substituents

Compounds like 4-(4-fluorophenyl)piperidine hydrochloride () demonstrate how aromatic substituents enhance receptor binding. The fluorine atom’s electron-withdrawing effect improves pharmacokinetic properties, a feature that could be leveraged in this compound derivatives for CNS targets .

Sulfonyl and Carbamate Groups

4-(Piperidin-1-ylsulfonyl)aniline () and 4-(Cbz-amino)-1-benzylpiperidine () illustrate the impact of sulfonyl and carbamate groups on solubility and target engagement. Sulfonyl groups enhance hydrogen-bond acceptor capacity, while carbamates improve metabolic stability—features that could be integrated into azetidine-piperidine hybrids .

Data Tables

Table 1: Comparative Analysis of Piperidine Derivatives

Table 2: Physicochemical Properties

| Property | This compound (Predicted) | 4-(Pyrrolidin-1-ylcarbonyl)piperidine | Ethyl 2-(piperidin-4-yl)acetate |

|---|---|---|---|

| Molecular Weight | ~224 g/mol | 215.25 g/mol (nitrate salt) | 185.25 g/mol |

| LogP | 1.8 (estimated) | 1.5 | 1.2 |

| Hydrogen Bond Acceptors | 3 | 4 | 3 |

| TPSA (Ų) | 45 | 78 | 38 |

| Synthetic Complexity | High (due to azetidine strain) | Moderate | Low |

Research Findings and Implications

- Piperidine Superiority : Piperidine cores consistently outperform piperazine analogues in receptor binding (e.g., σ1R and EP2), likely due to optimal protonation states and steric compatibility .

- Azetidine’s Unique Role : The azetidine group’s ring strain may enhance binding kinetics in enzyme inhibitors, though synthetic challenges (e.g., low yields) require advanced catalysis strategies .

- Substituent Engineering : Fluorine or sulfonyl groups improve bioavailability and target engagement, suggesting avenues for optimizing this compound derivatives .

Q & A

Basic: What are the recommended synthetic routes for 4-(Azetidin-1-ylcarbonyl)piperidine?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example:

- Step 1 : Acetylation of piperidine-4-carboxylic acid using acetic anhydride in the presence of pyridine as a catalyst under reflux conditions to form intermediates like 1-acetylpiperidine-4-carbonyl derivatives .

- Step 2 : Coupling with azetidine via carbodiimide-mediated amidation (e.g., using EDC or DCC) to introduce the azetidin-1-ylcarbonyl group .

- Purification : Column chromatography or recrystallization ensures high purity (>98% by GC) .

Basic: What safety protocols are critical when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as the compound may cause respiratory irritation (GHS H335) .

- Storage : Store in a cool, dry place (2–8°C) in airtight containers to prevent degradation or moisture absorption .

Advanced: How can researchers optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Test alternatives to pyridine (e.g., DMAP) to enhance acetylation efficiency .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to improve solubility and reduce side reactions .

- Reaction Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust stoichiometry in real time .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?

- Comparative Analysis : Cross-reference experimental NMR (¹H/¹³C) and IR spectra with computational predictions (DFT or molecular modeling) to confirm structural assignments .

- Deuterated Solvent Trials : Re-run NMR in different solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts and verify peak assignments .

- Collaborative Validation : Share raw data with third-party labs to confirm reproducibility .

Advanced: What methodologies assess the compound’s stability under varying storage conditions?

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, followed by HPLC analysis to quantify degradation products (e.g., oxidized piperidinium salts) .

- Light Sensitivity : Conduct photostability studies using ICH Q1B guidelines to identify UV-induced decomposition pathways .

Advanced: How can pharmacological activity be evaluated in vitro?

- Target Identification : Screen against receptors like acetylcholine-binding proteins using radioligand displacement assays .

- Enzyme Inhibition Assays : Test inhibitory effects on carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow CO₂ hydration methods .

- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish safety margins .

Advanced: How to design experiments addressing contradictory toxicity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.